GSK1059615

Catalog No.
S529292
CAS No.
958852-01-2
M.F
C18H11N3O2S
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK1059615

CAS Number

958852-01-2

Product Name

GSK1059615

IUPAC Name

(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H11N3O2S

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10-

InChI Key

QDITZBLZQQZVEE-YBEGLDIGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

GSK-1059615; GSK 1059615; GSK1059615.

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4

Isomeric SMILES

C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4

The exact mass of the compound (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione is 333.0572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK1059615 is a highly potent, reversible, ATP-competitive pyridinylquinoline derivative that functions as a dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR). Commercially procured primarily as a foundational benchmark compound, it exhibits sub-nanomolar affinity for class I PI3K isoforms, notably achieving an IC50 of 0.4 nM for PI3Kα and 0.6 nM for PI3Kβ . Unlike highly soluble downstream clinical candidates, GSK1059615 is highly lipophilic and requires specific co-solvent formulations for in vitro and in vivo deployment. Its primary value in procurement lies in its role as a stringent positive control for complete PI3K/AKT/mTOR cascade blockade and as a structural surrogate for structure-activity relationship (SAR) studies in quinoline-based kinase inhibitor development.

Substituting GSK1059615 with single-node inhibitors (such as the AKT inhibitor MK-2206 or the mTOR inhibitor AZD-2014) fundamentally alters assay outcomes, as single-target blockade typically triggers compensatory feedback loops that allow cell survival, whereas GSK1059615 completely shuts down the cascade to induce programmed necrosis [1]. Furthermore, replacing it with other standard dual inhibitors like Dactolisib (NVP-BEZ235) requires up to 10-fold higher dosing concentrations to achieve equivalent PI3Kα suppression, increasing the risk of off-target kinase interference. From a processability standpoint, generic substitution fails because GSK1059615 possesses a highly specific insolubility profile (<0.1 mg/mL in water); buyers attempting to use standard aqueous buffers will experience immediate precipitation, necessitating the co-procurement of specific excipients like PEG300 and Tween-80 to maintain a stable suspension .

Sub-Nanomolar PI3Kα Potency vs. Standard Dual Inhibitors

In comparative biochemical assays, GSK1059615 demonstrates an IC50 of 0.4 nM against PI3Kα, making it approximately 10-fold more potent than the widely utilized benchmark dual inhibitor Dactolisib (NVP-BEZ235), which exhibits an IC50 of ~4 nM [1]. This ultra-high potency allows researchers to establish baseline cascade blockade at significantly lower concentrations, thereby minimizing the risk of off-target binding to other lipid or protein kinases in multiplexed screening environments.

Evidence DimensionPI3Kα Kinase Inhibition (IC50)
Target Compound Data0.4 nM
Comparator Or BaselineDactolisib / NVP-BEZ235 (4.0 nM)
Quantified Difference10-fold greater potency for GSK1059615
ConditionsCell-free HTRF-based PI3K profiling assay with 100 μM ATP

Procuring this ultra-potent inhibitor allows assay developers to use lower compound concentrations, reducing background noise and off-target kinase binding in high-throughput screening.

Strict Co-Solvent Requirements for Formulation

GSK1059615 is practically insoluble in standard aqueous media (<0.1 mg/mL). To achieve a viable 0.5 mg/mL (1.50 mM) suspended solution for dosing or complex assays, the compound strictly requires a multi-stage co-solvent formulation, typically utilizing 10% DMSO followed by 40% PEG300, 5% Tween-80, and 45% saline, combined with ultrasonic dispersion . Attempting to bypass this formulation with simple DMSO-to-water dilutions results in rapid phase separation and assay failure.

Evidence DimensionMaximum stable suspension concentration
Target Compound Data0.5 mg/mL in optimized co-solvent
Comparator Or Baseline<0.1 mg/mL in standard aqueous buffer
Quantified Difference>5-fold increase in solubility utilizing specific excipients
ConditionsStepwise addition of DMSO, PEG300, Tween-80, and saline with sonication

Buyers must plan procurement of specific excipients alongside the API to prevent precipitation and ensure reproducible dosing in vivo.

Superior Cytotoxicity via Complete Cascade Blockade

When evaluated in head and neck squamous cell carcinoma (HNSCC) models, 3 μM of GSK1059615 significantly outperformed equivalent concentrations of single-node inhibitors, including the AKT inhibitor MK-2206 and the mTOR inhibitor AZD-2014 [1]. Because GSK1059615 simultaneously blocks PI3K, AKT, and mTOR signaling, it bypasses the compensatory survival pathways that typically render single-node inhibitors ineffective, triggering mitochondrial programmed necrosis instead of standard apoptosis.

Evidence DimensionCell survival reduction (Cytotoxicity)
Target Compound DataSignificant reduction in MTT OD at 3 μM
Comparator Or BaselineMK-2206 or AZD-2014 (Minimal reduction in MTT OD at 3 μM)
Quantified DifferenceSuperior cell death induction bypassing feedback loops
ConditionsSCC-9 and primary OCC cell lines treated for 72 hours

This compound is essential for modeling complete pathway shutdown in resistant cell lines where feedback loops bypass single-node blockade.

Foundational Utility as a Structural SAR Surrogate

Before the development of the highly optimized clinical candidate Omipalisib (GSK2126458), GSK1059615 served as the critical crystallographic surrogate [1]. By co-crystallizing GSK1059615 with PI3Kγ, researchers mapped the exact binding interactions of the quinoline core within the ATP-binding cleft. Procurement of GSK1059615 is therefore essential for structural biology labs needing the original benchmark compound to validate new molecular docking models or to calibrate X-ray crystallography workflows for novel thiazolidinedione derivatives.

Evidence DimensionStructural resolution and SAR baseline utility
Target Compound DataPrimary surrogate for PI3Kγ co-crystallization
Comparator Or BaselineOmipalisib (Downstream optimized derivative)
Quantified DifferenceGSK1059615 provides the foundational binding data for the quinoline series
ConditionsX-ray crystallography of inhibitor-bound PI3Kγ

Structural biology teams must procure this exact compound to replicate foundational SAR baselines and validate in silico docking models for new kinase inhibitors.

High-Stringency Kinase Selectivity Profiling

Due to its sub-nanomolar potency (0.4 nM for PI3Kα), GSK1059615 is the ideal positive control for HTRF-based kinase profiling assays. It allows assay developers to establish a maximum-inhibition baseline at extremely low dosing concentrations, minimizing background noise and off-target effects compared to using higher concentrations of Dactolisib .

Co-Solvent Formulation and Delivery Optimization

Because of its strict insolubility in water, GSK1059615 is heavily utilized by pharmaceutical formulation teams to test and validate lipophilic drug delivery systems. It serves as a rigorous test case for PEG300/Tween-80 suspensions and cyclodextrin inclusion complexes in preclinical pharmacokinetic modeling.

Structural Biology and Computational Docking

As the foundational surrogate compound used to map the ATP-binding cleft of PI3K isoforms, GSK1059615 is a mandatory reference material for computational chemistry and X-ray crystallography labs. It provides the baseline binding coordinates necessary to validate in silico docking models for next-generation quinoline-based inhibitors [1].

Overcoming Resistance in Feedback-Loop Models

In oncology research focusing on resistance mechanisms, particularly in HNSCC and gastric cancers, GSK1059615 is procured to model complete PI3K/AKT/mTOR cascade shutdown. It is the preferred agent when researchers need to bypass the compensatory survival loops that render single-node AKT or mTOR inhibitors ineffective, reliably inducing programmed necrosis [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

333.05719778 Da

Monoisotopic Mass

333.05719778 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

07YMO87363

Other CAS

958852-01-2

Wikipedia

GSK1059615
Gsk-1059615

Dates

Last modified: 08-15-2023
1: Hong J, Dicker BL, Jayasinghe SN, De Gregorio F, Tian H, Han DY, Hudson KR. Strong inhibition of neutrophil-sperm interaction in cattle by selective phosphatidylinositol 3-kinase inhibitors. Biol Reprod. 2017 Nov 1;97(5):671-687. doi: 10.1093/biolre/iox121. PubMed PMID: 29036279.
2: Zellefrow CD, Sharlow ER, Epperly MW, Reese CE, Shun T, Lira A, Greenberger JS, Lazo JS. Identification of druggable targets for radiation mitigation using a small interfering RNA screening assay. Radiat Res. 2012 Sep;178(3):150-9. Epub 2012 Jul 2. PubMed PMID: 22747550; PubMed Central PMCID: PMC4528675.

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